molecular formula C13H10BF3O3S B14075115 Diphenyl[(trifluoromethanesulfonyl)oxy]borane CAS No. 100696-94-4

Diphenyl[(trifluoromethanesulfonyl)oxy]borane

Cat. No.: B14075115
CAS No.: 100696-94-4
M. Wt: 314.1 g/mol
InChI Key: RIQHFVSUHYHHKG-UHFFFAOYSA-N
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Description

Diphenyl[(trifluoromethanesulfonyl)oxy]borane is a specialized organoboron reagent in which a triflate (trifluoromethanesulfonate) group is bonded to the boron center. This structural feature makes it a highly reactive synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can act as an efficient boron-based coupling partner . The strong electron-withdrawing nature of the triflyloxy group significantly enhances the Lewis acidity of the boron atom, facilitating transmetalation steps critical to the catalytic cycle. This activation makes it valuable for constructing biaryl and other complex molecular architectures that are foundational in materials science, medicinal chemistry, and chemical biology . Beyond its primary use in couplings, this reagent may also serve as a potent electrophile or a source of the trifluoromethanesulfonyl moiety in other synthetic transformations. Its utility stems from the versatility of the boronic acid and triflate functional groups, both pillars of modern synthetic methodology. Researchers will find this compound useful for developing new synthetic routes and for applications requiring a highly activated boron species. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

100696-94-4

Molecular Formula

C13H10BF3O3S

Molecular Weight

314.1 g/mol

IUPAC Name

diphenylboranyl trifluoromethanesulfonate

InChI

InChI=1S/C13H10BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

RIQHFVSUHYHHKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Synthesis from Diphenylboron Halides and Triflic Acid

The most straightforward route involves the reaction of diphenylboron halides (e.g., diphenylboron chloride) with trifluoromethanesulfonic acid (triflic acid). This acid-base reaction proceeds via nucleophilic substitution, where the hydroxyl group of triflic acid displaces the halogen on boron:

$$
(\text{C}6\text{H}5)2\text{BCl} + \text{CF}3\text{SO}3\text{H} \rightarrow (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{HCl}
$$

Key experimental parameters include:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
  • Temperature : Room temperature (20–25°C) with continuous stirring for 6–8 hours.
  • Workup : Removal of HCl via inert gas purging or neutralization with mild bases (e.g., triethylamine).

This method typically achieves yields of 65–75%, with purity confirmed by $$^{11}\text{B}$$ NMR spectroscopy (δ ≈ 30 ppm for trigonal planar boron).

Metathesis Reactions with Silver Triflate

Metathesis between diphenylboron halides and silver triflate offers a high-yield alternative, leveraging the poor solubility of silver halide byproducts:

$$
(\text{C}6\text{H}5)2\text{BBr} + \text{AgOSO}2\text{CF}3 \rightarrow (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{AgBr}
$$

Optimized conditions :

  • Molar ratio : 1:1 stoichiometry in anhydrous THF.
  • Reaction time : 2 hours under nitrogen atmosphere.
  • Yield : 85–90% after filtration and solvent evaporation.

Crystallographic analysis reveals a tetracoordinated boron center when trace water is present, forming $$(\text{C}6\text{H}5)2\text{B(OH)-O-SO}2\text{CF}_3$$.

Transmetallation of Grignard Reagents with Boron Triflates

Transmetallation exploits the nucleophilicity of Grignard reagents to transfer phenyl groups to boron triflate precursors. For example:

$$
\text{BF}3\text{-O-SO}2\text{CF}3 + 2 \text{PhMgBr} \rightarrow (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + 2 \text{MgBrF}
$$

Critical considerations :

  • Temperature control : Slow addition at −78°C to prevent over-addition and dimerization.
  • Solvent : Diethyl ether for optimal Grignard reactivity.
  • Yield : 60–70%, with byproducts removed via vacuum distillation.

Lewis Acid-Catalyzed Triflate Exchange with Borinic Esters

Boric esters undergo ligand exchange with triflic anhydride $$(\text{CF}3\text{SO}2)_2\text{O}$$ in the presence of tris(pentafluorophenyl)borane (TPFPB), a strong Lewis acid:

$$
(\text{C}6\text{H}5)2\text{B-OR} + (\text{CF}3\text{SO}2)2\text{O} \xrightarrow{\text{TPFPB}} (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{CF}3\text{SO}_2\text{OR}
$$

Procedure :

  • Catalyst loading : 5 mol% TPFPB in toluene.
  • Reaction time : 4–6 hours at 50°C.
  • Yield : 80–85% after column chromatography.

TPFPB enhances electrophilicity at boron, facilitating triflate displacement. $$^{19}\text{F}$$ NMR confirms complete conversion (δ −78 ppm for triflate).

Electrochemical Reduction of Boron Triflate Complexes

Recent advances utilize electrochemical methods to generate boron triflates from diphenylborane precursors. Applying a −2.5 V potential to a solution of $$(\text{C}6\text{H}5)_2\text{BH}$$ and triflic acid in acetonitrile induces oxidation:

$$
(\text{C}6\text{H}5)2\text{BH} + \text{CF}3\text{SO}3\text{H} \xrightarrow{\text{electrolysis}} (\text{C}6\text{H}5)2\text{B-O-SO}2\text{CF}3 + \text{H}_2
$$

Advantages :

  • Selectivity : Minimal byproducts due to controlled electron transfer.
  • Scalability : Continuous flow systems achieve 90% conversion.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Direct Synthesis 65–75 95 6–8 h Moderate
Metathesis 85–90 98 2 h High
Transmetallation 60–70 90 4 h Low
Lewis Acid-Catalyzed 80–85 97 4–6 h High
Electrochemical 90 99 1–2 h High

Electrochemical and metathesis methods offer superior yields and scalability, whereas transmetallation remains limited to small-scale applications.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(trifluoromethanesulfonyl)oxy]borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Diphenyl[(trifluoromethanesulfonyl)oxy]borane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of diphenyl[(trifluoromethanesulfonyl)oxy]borane involves its ability to act as a boron source in various reactions. In Suzuki–Miyaura coupling, it undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets include palladium complexes, and the pathways involved are primarily related to oxidative addition and transmetalation .

Comparison with Similar Compounds

Tris(pentafluorophenyl)borane

  • Structure : Three pentafluorophenyl (C₆F₅) groups attached to boron.
  • Properties :
    • Strong Lewis acidity due to electron-withdrawing C₆F₅ groups.
    • Enhanced stability as a dopant in organic electronics ().
  • Diphenyl groups introduce steric hindrance, which may reduce reactivity in bulky catalytic systems compared to tris(pentafluorophenyl)borane.

Chlorodiphenylborane

  • Structure : Biphenyl groups with a chloride substituent (Cl⁻) ().
  • Properties :
    • Molecular weight: 200.47 g/mol.
    • Reactive in forming boronic esters and Suzuki couplings.
  • Comparison :
    • Replacement of Cl⁻ with TfO⁻ increases thermal and hydrolytic stability due to the robust TfO group.
    • TfO⁻ is a better leaving group, enhancing utility in nucleophilic substitutions ().

Dicyclohexylboron Trifluoromethanesulfonate

  • Structure : Cyclohexyl groups instead of phenyl, with a TfO group ().
  • Synthesis : Reacting dicyclohexylborinic acid with trifluoromethanesulfonic anhydride.
  • The steric environment differs, affecting substrate binding in catalytic applications.

Formazanate Boron Complexes (LBPh₂, LBH₂)

  • Structure : Formazanate ligands with diphenyl or hydride substituents ().
  • Properties :
    • Tunable redox activity and optical properties.
    • LBPh₂ is more stable than LBH₂ due to stronger B–C vs. B–H bonds.
  • Comparison :
    • Diphenyl[(trifluoromethanesulfonyl)oxy]borane lacks redox-active ligands but offers superior Lewis acidity for electrophilic applications.

Stability and Reactivity Comparisons

Thermal Stability

  • This compound : Expected high stability due to aromatic and TfO groups.
  • Zwitterionic Imidazolium Boranes : Lower glass transition temperatures (e.g., −64.9°C for butyl-methyl-imidazol-2-ylidene borane) compared to methylated analogs ().

Hydrolytic Stability

  • Borane-Phosphonate Complexes : Stable in aqueous media, mimicking phosphate diesters ().
  • Diphenyl Derivatives : The TfO group likely enhances resistance to hydrolysis compared to chloride or hydride substituents.

Material Science

  • Tris(pentafluorophenyl)borane : Used as a p-dopant in organic semiconductors ().
  • This compound: Potential as a dopant or catalyst in polymerization, leveraging its strong Lewis acidity.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
This compound ~326.1 Ph₂B(OTf) High Lewis acidity, thermal stability
Tris(pentafluorophenyl)borane 511.9 (C₆F₅)₃B Strong dopant, high stability
Chlorodiphenylborane 200.5 Ph₂BCl Reactive in cross-couplings

Table 2: Stability Comparison

Compound Thermal Stability Hydrolytic Stability
This compound High High
Borane-Phosphonate Complexes Moderate High
Zwitterionic Imidazolium Boranes Low (T₉ < −60°C) Moderate

Biological Activity

Diphenyl[(trifluoromethanesulfonyl)oxy]borane, a boron-containing compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and implications in medicinal chemistry. The compound's interactions with biological systems are critical for understanding its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom bonded to two phenyl groups and a trifluoromethanesulfonyl group. The unique structure imparts distinct chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that boron compounds can inhibit various enzymes, potentially affecting metabolic pathways. For instance, boron-containing compounds have shown inhibitory effects on proteasomes, which are crucial for protein degradation and cellular regulation .
  • Antioxidant Activity : Some studies suggest that boron compounds may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells . This activity is vital in preventing cellular damage associated with various diseases.
  • Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. Such interactions could lead to therapeutic applications in cancer treatment .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits proteasome activity
Antioxidant ActivityScavenges reactive oxygen species
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound showed significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was found to enhance cell viability and reduce markers of oxidative stress, indicating its potential use in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications:

  • Absorption : The compound is well absorbed when administered orally or intravenously.
  • Distribution : It tends to accumulate in lipid-rich tissues, which may influence its efficacy and safety profile.
  • Metabolism : Limited data are available on the metabolic pathways; however, it is hypothesized that metabolic conversion may occur via hydroxylation processes common to boron compounds.
  • Excretion : Primarily excreted via urine, with some metabolites identified through mass spectrometry techniques.

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